Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Ethyl 4-bromobicyclo[222]octane-1-carboxylate is a bicyclic compound featuring a bromine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can be synthesized through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be carried out under metal-free, mild, and operationally simple conditions. The reaction involves the use of an organic base to mediate the process, resulting in good to excellent yields with excellent enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules. The compound can participate in various chemical pathways, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl bicyclo[2.2.2]octane-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
4-bromobicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and uses.
Bicyclo[2.2.2]octane derivatives: Various derivatives with different substituents can exhibit unique properties and applications
This compound stands out due to its specific combination of a bromine atom and an ester group, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H15BrO2 and a molecular weight of approximately 247.13 g/mol. The presence of the bromine atom in its structure imparts distinct reactivity compared to other bicyclic compounds, influencing its biological interactions and applications in medicinal chemistry .
Synthesis
The synthesis of this compound typically involves the bromination of bicyclo[2.2.2]octane-1-carboxylic acid or its esters using bromine or other brominating agents under controlled conditions. Common solvents include carbon tetrachloride or chloroform, facilitating efficient bromination reactions .
Biological Activity
Mechanisms of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions which can modulate enzyme activity or receptor binding.
Case Studies and Research Findings
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is essential:
Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |
---|---|---|---|
This compound | C10H15BrO2 | 247.13 g/mol | Potential enzyme inhibitor; anticancer activity |
Methyl Bicyclo[2.2.2]octane-1-carboxylate | C10H16O2 | 168 g/mol | Moderate antibacterial properties |
Ethyl Bicyclo[3.3.1]nonane-1-carboxylate | C11H16O2 | 192 g/mol | Anticancer activity; used in drug development |
Properties
Molecular Formula |
C11H17BrO2 |
---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3 |
InChI Key |
DGBRBEDKSICPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)Br |
Origin of Product |
United States |
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